molecular formula C16H16BrNO4 B6000557 2-(4-bromophenoxy)-N-(3,5-dimethoxyphenyl)acetamide

2-(4-bromophenoxy)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B6000557
M. Wt: 366.21 g/mol
InChI Key: UJPNPPXOSYWRCE-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3,5-dimethoxyphenyl)acetamide, commonly known as Bromo-DMAA, is a synthetic compound that has gained attention in recent years due to its potential use as a performance-enhancing drug. It belongs to the class of compounds known as stimulants and is structurally similar to DMAA (1,3-dimethylamylamine), a banned substance in many countries.

Mechanism of Action

Bromo-DMAA works by stimulating the central nervous system, leading to increased levels of dopamine, norepinephrine, and adrenaline in the brain. This results in increased energy, focus, and alertness. It also acts as a vasoconstrictor, narrowing blood vessels and increasing blood pressure.
Biochemical and Physiological Effects:
Bromo-DMAA has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, providing the body with additional energy. However, it can also lead to negative side effects such as anxiety, insomnia, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

Bromo-DMAA has been used in laboratory experiments to study its effects on the central nervous system and its potential use as a performance-enhancing drug. However, its use is limited due to its controversial status and the potential for negative side effects.

Future Directions

Further research is needed to fully understand the potential uses and risks of Bromo-DMAA. Future studies could focus on its effects on different populations, such as elderly individuals or those with cardiovascular conditions. Additionally, research could be conducted on the development of safer and more effective performance-enhancing drugs.

Synthesis Methods

The synthesis of Bromo-DMAA involves the reaction of 4-bromophenol with 3,5-dimethoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form the final product, Bromo-DMAA.

Scientific Research Applications

Bromo-DMAA has been studied for its potential use as a performance-enhancing drug, particularly in the field of sports. It has been shown to increase focus, energy, and endurance in athletes, leading to improved performance. However, its use as a performance-enhancing drug is controversial and has been banned by many sports organizations.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-20-14-7-12(8-15(9-14)21-2)18-16(19)10-22-13-5-3-11(17)4-6-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPNPPXOSYWRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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